2,6-Dichloro-3-nitromandelic acid
Description
Properties
Molecular Formula |
C8H5Cl2NO5 |
|---|---|
Molecular Weight |
266.03 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5Cl2NO5/c9-3-1-2-4(11(15)16)6(10)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
PLWDLTIQNMJZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(C(=O)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-nitromandelic acid typically involves the nitration of 2,6-dichloromandelic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process is carried out under controlled temperature conditions to ensure the selective nitration of the mandelic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-nitromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,6-dichloro-3-aminomandelic acid.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2,6-dichloro-3-aminomandelic acid.
Substitution: Formation of various substituted mandelic acid derivatives.
Scientific Research Applications
2,6-Dichloro-3-nitromandelic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-nitromandelic acid involves its interaction with specific molecular targets and pathways. The nitro group and chlorine atoms play a crucial role in its reactivity and interactions. The compound may exert its effects through the modulation of enzymatic activities or by binding to specific receptors, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2,6-dichloro-3-nitromandelic acid with related compounds:
Key Findings from Comparative Studies
Acidity and Reactivity: The nitro group (-NO₂) in this compound and 2,6-dichloro-3-nitrobenzoic acid strongly withdraws electrons, increasing acidity compared to non-nitro analogs . Fluorine substitution in 2,6-dichloro-5-fluoronicotinic acid enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical use .
Biological Activity: Organotin derivatives of dichloro-substituted benzoic acids (e.g., ) exhibit antibacterial properties, suggesting that chloro and nitro substituents may synergize to enhance bioactivity .
Solubility and Chirality :
- The hydroxyl group in mandelic acid derivatives improves aqueous solubility compared to pyridine-based acids (e.g., 2,6-dichloronicotinic acid) . Chirality in mandelic acid derivatives may also influence enantioselective interactions in drug delivery.
Synthetic Utility :
- Pyridine derivatives like 2,6-dichloro-3-nitropyridine serve as precursors for fluorinated compounds, while nicotinic acid analogs are intermediates in API synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
